3-Chloro-4-fluorotoluene

Process Chemistry Distillation Purity Assessment

3-Chloro-4-fluorotoluene (CAS 1513-25-3) is a halogenated toluene derivative, specifically 2-chloro-1-fluoro-4-methylbenzene, with the molecular formula C₇H₆ClF and a molecular weight of 144.57 g/mol. At ambient temperature, it is a liquid with a boiling point reported in the range of 167-169 °C and a density of approximately 1.182 g/mL at 25 °C.

Molecular Formula C7H6ClF
Molecular Weight 144.57 g/mol
CAS No. 1513-25-3
Cat. No. B074489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluorotoluene
CAS1513-25-3
Molecular FormulaC7H6ClF
Molecular Weight144.57 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)Cl
InChIInChI=1S/C7H6ClF/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
InChIKeyIKNQPNLSEBWZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-fluorotoluene (CAS 1513-25-3): Core Physicochemical & Synthetic Utility for Procurement Assessment


3-Chloro-4-fluorotoluene (CAS 1513-25-3) is a halogenated toluene derivative, specifically 2-chloro-1-fluoro-4-methylbenzene, with the molecular formula C₇H₆ClF and a molecular weight of 144.57 g/mol [1]. At ambient temperature, it is a liquid with a boiling point reported in the range of 167-169 °C and a density of approximately 1.182 g/mL at 25 °C [2]. Its structure features chlorine and fluorine substituents on a methylbenzene scaffold, which imparts distinct electronic properties, including an electron-deficient aromatic ring . This compound serves primarily as a critical intermediate in organic synthesis, particularly for constructing more complex fluorinated aromatic molecules in pharmaceutical and agrochemical research and development .

Why Generic 'Chlorofluorotoluene' Substitution Fails: The Critical Role of Isomer-Specific Properties in 3-Chloro-4-fluorotoluene Procurement


Selecting a generic 'chlorofluorotoluene' without specifying the exact isomer carries significant risk of process failure and non-reproducible results. This class of compounds is defined by the precise spatial arrangement of chlorine, fluorine, and methyl groups on the benzene ring, which dictates distinct physicochemical properties and, crucially, different reactivity and selectivity profiles in downstream chemical reactions [1]. For instance, the regioisomer 2-chloro-4-fluorotoluene (CAS 452-73-3) exhibits a significantly lower boiling point (154-156 °C) [2] and different product distributions in electrophilic substitution reactions compared to 3-chloro-4-fluorotoluene [3]. Interchanging these isomers in a multi-step synthesis would alter reaction kinetics, impurity profiles, and ultimately the yield and purity of the target molecule, potentially derailing a synthetic route or invalidating a biological assay. Therefore, procurement must be based on the unique quantitative performance data of the specific isomer.

Quantitative Differentiation Guide: Verifiable Performance of 3-Chloro-4-fluorotoluene (CAS 1513-25-3) Against Key Comparators


Boiling Point Differentiation: A Key Indicator of Purity and Process Compatibility vs. 2-Chloro-4-fluorotoluene

The boiling point of 3-chloro-4-fluorotoluene is a critical differentiator from its close isomer, 2-chloro-4-fluorotoluene (CAS 452-73-3). A higher boiling point directly impacts distillation purification strategies and can serve as an initial indicator of isomer identity and purity [1]. The target compound exhibits a boiling point of 167-169 °C , whereas its 2-chloro-4-fluoro isomer boils at a notably lower range of 154-156 °C [2]. This 13 °C difference is significant for separation processes and for predicting the compound's behavior in reactions conducted at elevated temperatures.

Process Chemistry Distillation Purity Assessment Physicochemical Characterization

Density Variation: A Supporting Metric for Isomer Discrimination and Formulation Calculations

Liquid density provides another quantifiable metric that distinguishes 3-chloro-4-fluorotoluene from its 2-chloro-4-fluoro regioisomer, which is valuable for both identity confirmation and industrial formulation calculations (e.g., mass-to-volume conversions in large-scale syntheses) [1]. The target compound has a density of 1.182 g/mL at 25 °C . In contrast, the density of 2-chloro-4-fluorotoluene is reported as 1.197 g/mL under the same conditions [2].

Formulation Development Physical Property Analysis Quality Assurance

Electrophilic Aromatic Substitution Regioselectivity: Quantified Differences in Reactivity vs. 2-Chloro-4-fluorotoluene

The substitution pattern on the aromatic ring dictates the regiochemical outcome of subsequent functionalization. A direct comparison of the product distributions from a chlorination reaction reveals that the target isomer, 3-chloro-4-fluorotoluene, is formed in a specific proportion relative to its 2-chloro-4-fluoro counterpart [1]. Under the reported reaction conditions, the product distribution was 64.2% for 2-chloro-4-fluorotoluene and 35.8% for 3-chloro-4-fluorotoluene [2]. This quantitative data underscores that the target compound is a distinct chemical entity with a different reactivity profile, not a minor variant of the more abundant isomer.

Organic Synthesis Regioselectivity Electrophilic Substitution Process Development

Computed LogP as an Indicator of Lipophilicity: Class-Level Inference for Bioactivity Screening

Lipophilicity, often estimated by the octanol-water partition coefficient (LogP), is a crucial parameter in drug discovery that influences membrane permeability and oral bioavailability . While a direct experimental comparison is not available, computed values provide a class-level inference. The XLogP3-AA value for 3-chloro-4-fluorotoluene is reported as 3.0 [1]. In contrast, the regioisomer 4-chloro-3-fluorotoluene (CAS 5527-94-6) has a reported LogP of 3.43 [2]. This ~0.43 unit difference in computed lipophilicity suggests a subtle but potentially meaningful difference in the ADME properties of drug candidates derived from each scaffold.

Medicinal Chemistry ADME Prediction Lipophilicity In Silico Screening

Electron-Deficient Aromatic Ring: Facilitation of Nucleophilic Aromatic Substitution (SNAr)

The presence of both chlorine and fluorine atoms creates an electron-deficient aromatic ring, which significantly enhances the susceptibility of 3-chloro-4-fluorotoluene to nucleophilic aromatic substitution (SNAr) reactions, particularly at the chlorine position . While a direct, quantitative rate comparison for an SNAr reaction with a non-fluorinated analog (e.g., 3-chlorotoluene) is unavailable from the current search, the established principle is that the electron-withdrawing inductive effect of the ortho-fluorine activates the ring toward nucleophilic attack . This class-level inference is supported by its widespread use as a key precursor in Suzuki coupling reactions for biaryl synthesis [1] and in the production of fluorinated liquid crystal monomers .

Organic Synthesis SNAr Fluorinated Building Blocks Medicinal Chemistry

Optimal Application Scenarios for 3-Chloro-4-fluorotoluene (CAS 1513-25-3) Based on Verifiable Performance Data


Synthesis of Fluorinated Biaryl Scaffolds via Cross-Coupling

Based on its established role as a key precursor in Suzuki coupling reactions [1], 3-chloro-4-fluorotoluene is ideally suited for constructing fluorinated biaryl systems. The electron-deficient nature of its aromatic ring, inferred from its halogen substitution pattern , facilitates efficient oxidative addition of the C-Cl bond to transition metal catalysts. This makes it a strategic building block for medicinal chemists aiming to introduce a 3-chloro-4-fluoro-5-methylphenyl motif into drug candidates, a substructure that can modulate lipophilicity and target binding. Its use is supported by its application in the synthesis of active pharmaceutical ingredients (APIs) [2].

Precursor for Liquid Crystal Monomers and Advanced Materials

The specific substitution pattern of 3-chloro-4-fluorotoluene is valuable in materials science, particularly for the synthesis of fluorinated liquid crystal monomers [1]. The combination of a small fluorine atom, a polarizable chlorine atom, and a terminal methyl group provides a unique set of physicochemical properties (dipole moment, polarizability) that can be fine-tuned to achieve desired mesophase behavior and electro-optical performance in liquid crystal displays (LCDs). The compound's electron-deficient ring facilitates the nucleophilic displacement of chlorine, a common step in the functionalization of these monomers .

Agrochemical Intermediate for Herbicides and Fungicides

3-Chloro-4-fluorotoluene serves as a building block in the synthesis of selective agrochemicals, including herbicides and fungicides [1]. The presence of both chlorine and fluorine substituents often enhances the metabolic stability and bioactivity of agrochemical active ingredients . While specific target molecules are often proprietary, the compound's utility is validated by its recurring mention in the context of agrochemical development [2] and its use in the preparation of advanced crop protection agents [3].

Synthetic Intermediate for PET Radiotracer Precursors

The stability of 3-chloro-4-fluorotoluene as a fluorinated scaffold makes it a suitable starting material for the development of precursors used in Positron Emission Tomography (PET) radiotracer synthesis [1]. The ability to selectively functionalize the aromatic ring, particularly through the chlorine substituent, allows for the introduction of radioisotopes or prosthetic groups needed for in vivo imaging applications. This application scenario is supported by its known use in this specific area of research .

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